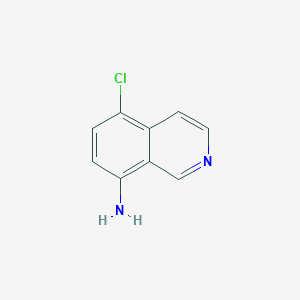

5-Chloroisoquinolin-8-amine

Beschreibung

Significance of Isoquinoline (B145761) and Quinoline (B57606) Frameworks in Organic and Medicinal Chemistry

The isoquinoline and quinoline ring systems, which consist of a benzene (B151609) ring fused to a pyridine (B92270) ring, are considered privileged scaffolds in medicinal chemistry. nih.govnih.gov This designation stems from their recurring presence in a vast number of biologically active compounds, including natural products and synthetic drugs. researchgate.net The rigid, planar structure of these frameworks provides an ideal template for the spatial arrangement of various functional groups, allowing for specific interactions with biological targets.

The versatility of the isoquinoline and quinoline cores has led to their incorporation into drugs with a wide array of therapeutic applications. These include anticancer, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.netsioc-journal.cnresearchgate.net The development of novel synthetic methodologies to construct and functionalize these frameworks remains an active area of research, continually expanding the chemical space available for drug discovery. nih.govresearchgate.net

Overview of Halogenated Aminoisoquinolines and Related Derivatives

The introduction of a halogen atom to the isoquinoline scaffold can significantly modulate a molecule's physicochemical properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govu-strasbg.fr For instance, the presence of a chlorine atom, as in 5-Chloroisoquinolin-8-amine, can alter the electronic distribution within the aromatic system, thereby affecting its reactivity and biological interactions.

The addition of an amino group introduces a key functional handle for further chemical modification and a potential site for hydrogen bonding, which is crucial for molecular recognition in biological systems. Halogenated aminoisoquinolines are therefore valuable building blocks in the synthesis of more complex molecules with tailored biological activities. Research has shown that the position of both the halogen and the amino group on the isoquinoline ring is critical in determining the compound's biological profile.

Current Research Landscape and Gaps Pertaining to this compound

While the broader class of halogenated aminoisoquinolines has been explored in various contexts, the specific compound this compound remains a relatively niche area of study. Much of the available information pertains to its role as a chemical intermediate in the synthesis of more complex derivatives. For example, it is a precursor for compounds like N-(2-Aminoethyl)-5-Chloroisoquinoline-8-Sulfonamide. drugbank.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloroisoquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNPXPCJZLGGEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloroisoquinolin 8 Amine and Its Analogs

Classical and Contemporary Synthetic Routes to Isoquinoline (B145761) Amine Cores

The construction of the fundamental isoquinoline amine framework relies on well-established cyclization reactions and subsequent transformations to introduce the required chloro and amine functionalities.

Cyclization Reactions and Precursor Transformations

Two of the most venerable and widely employed methods for the synthesis of the isoquinoline nucleus are the Bischler-Napieralski and the Pomeranz-Fritsch reactions. These reactions, dating back to the late 19th century, remain foundational in organic synthesis. wikipedia.orgdrugfuture.com

The Bischler-Napieralski reaction involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield 3,4-dihydroisoquinolines. wikipedia.orgrsc.orgwikipedia.orgnrochemistry.com These intermediates can then be aromatized to the corresponding isoquinolines. The reaction proceeds via an intramolecular electrophilic aromatic substitution, and its success is often enhanced by the presence of electron-donating groups on the aromatic ring of the β-arylethylamide precursor. rsc.orgjk-sci.com

The Pomeranz-Fritsch reaction , conversely, utilizes the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgdrugfuture.comchemistry-reaction.com This method directly yields the aromatic isoquinoline core. wikipedia.orgdrugfuture.com Modifications to this reaction, such as the Schlittler-Müller modification, allow for the synthesis of C1-substituted isoquinolines by condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. thermofisher.com

A common and direct precursor to 5-Chloroisoquinolin-8-amine is 5-chloro-8-nitroisoquinoline. The synthesis of this nitro-intermediate is a critical step. The final step in the formation of the target amine is the reduction of the nitro group. A widely used method for this transformation is the use of stannous chloride (tin(II) chloride) dihydrate in a suitable solvent like ethyl acetate. acsgcipr.org This method is effective for the reduction of aromatic nitro groups to primary amines. commonorganicchemistry.com The reaction mechanism involves the transfer of electrons from the Sn(II) salt to the nitro group, followed by protonation. acsgcipr.orgsciencemadness.org

| Reaction | Key Reactants | Reagents | Product |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | Acid (e.g., H₂SO₄) | Isoquinoline |

| Nitro Group Reduction | 5-chloro-8-nitroisoquinoline | SnCl₂·2H₂O | This compound |

Electrophilic Aromatic Substitution for Halogen Introduction

The introduction of a halogen atom, such as chlorine, onto the isoquinoline ring is typically achieved through electrophilic aromatic substitution. In the context of isoquinoline, electrophilic substitution preferentially occurs on the benzene (B151609) ring, at positions C-5 and C-8, due to its higher electron density compared to the pyridine (B92270) ring. firsthope.co.in

For the synthesis of this compound, the chlorination step would ideally be performed on a suitable precursor. For instance, the direct chlorination of 8-nitroisoquinoline (B1594253) could be a potential route to 5-chloro-8-nitroisoquinoline. The reaction conditions for such halogenations often involve the use of a halogenating agent in the presence of a Lewis acid or a strong protic acid.

Nucleophilic Aromatic Substitution of Halogenated Isoquinolines with Amine Moieties

Nucleophilic aromatic substitution (SNA) presents an alternative strategy for introducing an amino group onto a halogenated isoquinoline core. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. In the case of isoquinoline, the pyridine ring is generally more susceptible to nucleophilic attack than the benzene ring. Specifically, positions C-1 and C-3 are activated for nucleophilic substitution when a suitable leaving group, such as a halogen, is present. firsthope.co.in

The synthesis of this compound via this route would likely involve the amination of a dihalogenated isoquinoline precursor, such as 5,8-dichloroisoquinoline. However, the direct amination of a chloroisoquinoline at the C-8 position is less common than at the C-1 position. The reaction of 1-chloroisoquinoline (B32320) with ammonia (B1221849), for instance, yields 1-aminoisoquinoline. firsthope.co.in The direct nucleophilic substitution of hydrogen in nitro-activated isoquinolines has also been reported, offering a pathway to amino derivatives. nih.gov

Advanced Catalytic Approaches in Isoquinoline Amine Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic methods that provide milder and more efficient routes to functionalized aromatic compounds, including isoquinoline amines.

Palladium-Catalyzed Amination Reactions for Isoquinoline Derivatization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. wikipedia.orglibretexts.org This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org This methodology is highly versatile and tolerates a wide range of functional groups.

In the context of this compound synthesis, the Buchwald-Hartwig amination could be envisioned for the coupling of an amine source with a halogenated isoquinoline precursor. For example, the reaction of 5-chloro-8-bromoisoquinoline with an ammonia equivalent under palladium catalysis could potentially yield the target compound. The choice of ligand is crucial for the success of these reactions, with various phosphine-based ligands being developed to improve efficiency and scope. wikipedia.org

| Catalyst System | Substrates | Key Features |

| First-generation | Aryl bromides, primary and secondary amines | Established the initial scope of the reaction. |

| With Bidentate Ligands (e.g., BINAP, DPPF) | Aryl iodides and triflates, primary amines | Improved reaction rates and yields. wikipedia.org |

| With Sterically Hindered Ligands | Aryl chlorides, a broader range of amines | Enabled the use of less reactive aryl chlorides. |

Reductive Amination Strategies for Amine Formation and Scaffold Functionalization

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds (aldehydes or ketones) and an amine, through an intermediate imine which is then reduced. wikipedia.orgmasterorganicchemistry.comlibretexts.org This two-step process, often performed in a single pot, is a cornerstone of amine synthesis. wikipedia.orgmasterorganicchemistry.com

While not a direct method for the synthesis of the aromatic this compound, reductive amination is a key strategy for the functionalization of isoquinoline scaffolds and the synthesis of related tetrahydroisoquinoline analogs. For instance, a ketone-substituted isoquinoline could undergo reductive amination with ammonia or an ammonia equivalent to introduce an amino group. The reduction of the intermediate imine can be achieved using various reducing agents, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for imines over carbonyls. masterorganicchemistry.com Palladium-catalyzed hydrogenation is another common method for the reduction step. researchgate.net

Radical-Mediated Amination Methods for Complex Isoquinoline Amine Synthesis

The direct introduction of an amino group onto the isoquinoline core, particularly at the C8 position, can be a challenging synthetic endeavor. Radical-mediated approaches have emerged as powerful tools for the formation of C-N bonds, often under mild conditions, offering alternative pathways to traditionally employed nucleophilic aromatic substitution or metal-catalyzed amination reactions.

While direct radical-mediated amination of a pre-formed 5-chloroisoquinoline (B14526) to install an 8-amino group is not extensively documented, the broader field of radical cyclization and amination provides valuable insights into the potential synthesis of complex isoquinoline amines. For instance, visible-light-mediated radical addition/cyclization tandem reactions have been successfully employed for the synthesis of various nitrogen-containing heterocycles. sinfoochem.com These methods often involve the generation of a radical species that subsequently participates in an intramolecular cyclization to form the heterocyclic core.

One conceptual approach to synthesizing analogs of this compound via a radical pathway could involve the cyclization of a suitably functionalized precursor. For example, a vinyl isocyanide bearing appropriate chloro and nitro substituents on the aromatic ring could potentially undergo a radical-initiated cyclization to form the isoquinoline skeleton. Subsequent reduction of the nitro group would then yield the desired 8-amino functionality. The synthesis of 1-alkylisoquinolines has been achieved through a metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes, highlighting the utility of isocyanide precursors in radical-mediated isoquinoline synthesis.

Furthermore, photocatalytic methods are gaining prominence in C-N bond formation. nih.gov A hypothetical photocatalytic approach could involve the generation of a nitrogen-centered radical from a suitable precursor, which then adds to the C8 position of a 5-chloroisoquinoline derivative. However, the regioselectivity of such an addition would be a critical factor to control.

Derivatization Strategies and Functional Group Transformations of this compound

The presence of both a reactive amino group and a halogenated site on the this compound core provides multiple avenues for further chemical modification, allowing for the generation of diverse molecular architectures.

Sulfonamide Formation and Related Derivatizations

The reaction of the 8-amino group of this compound with sulfonyl chlorides is a robust and widely used method for the synthesis of the corresponding sulfonamides. This transformation is of significant interest due to the prevalence of the sulfonamide functional group in medicinally important compounds. ijarsct.co.inmdpi.com

A prominent example of this derivatization is the synthesis of N-(2-Aminoethyl)-5-chloroisoquinolin-8-sulfonamide . drugbank.comsynquestlabs.com This compound and its analogs are typically prepared by reacting 5-chloroisoquinoline-8-sulfonyl chloride with a suitable amine, in this case, ethylenediamine. The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-N bond and the elimination of hydrogen chloride. libretexts.org

| Starting Material | Reagent | Product |

| This compound | Benzenesulfonyl chloride | N-(5-chloroisoquinolin-8-yl)benzenesulfonamide |

| This compound | Methanesulfonyl chloride | N-(5-chloroisoquinolin-8-yl)methanesulfonamide |

| This compound | p-Toluenesulfonyl chloride | N-(5-chloroisoquinolin-8-yl)-4-methylbenzenesulfonamide |

The synthesis of the requisite 5-chloroisoquinoline-8-sulfonyl chloride can be achieved from this compound via a Sandmeyer-type reaction, involving diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper catalyst. Alternatively, direct chlorosulfonation of 5-chloroisoquinoline could provide the sulfonyl chloride, although regioselectivity might be an issue.

Introduction of Diverse Substituents on the Halogenated Isoquinoline Core

The chlorine atom at the C5 position of this compound serves as a versatile handle for the introduction of a wide range of substituents through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are particularly powerful in this context. nih.govmdpi.com

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the C5-chloro atom with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction enables the introduction of various aryl, heteroaryl, and alkyl groups at this position. For instance, reacting this compound with phenylboronic acid under appropriate Suzuki conditions would yield 5-phenylisoquinolin-8-amine. The 8-amino group may require protection prior to the cross-coupling reaction to prevent side reactions.

The Buchwald-Hartwig amination provides a route to introduce new nitrogen-based substituents at the C5 position. This reaction involves the palladium-catalyzed coupling of the C5-chloro atom with a primary or secondary amine. This allows for the synthesis of a diverse library of 5-amino-substituted isoquinoline derivatives.

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | N-protected 5-phenylisoquinolin-8-amine |

| Suzuki-Miyaura | 3-Pyridylboronic acid | N-protected 5-(pyridin-3-yl)isoquinolin-8-amine |

| Buchwald-Hartwig | Morpholine | N-protected 5-(morpholino)isoquinolin-8-amine |

| Buchwald-Hartwig | Aniline | N-protected 5-(phenylamino)isoquinolin-8-amine |

The reactivity of the C5-chloro group can be influenced by the electronic nature of the 8-amino group. The amino group is electron-donating, which can affect the oxidative addition step in the catalytic cycle of these cross-coupling reactions.

Multi-Component and One-Pot Reaction Approaches for Streamlined Synthesis

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for the rapid assembly of complex molecules from simple starting materials, minimizing the need for isolation and purification of intermediates. nih.gov While specific MCRs for the direct synthesis of this compound are not prominently reported, existing methodologies for isoquinoline synthesis can be conceptually adapted for a streamlined approach.

For instance, a modified Doebner reaction, a classical method for quinoline (B57606) synthesis, could potentially be adapted for isoquinoline synthesis. nih.gov A hypothetical one-pot synthesis of a this compound analog could involve the reaction of a suitably substituted 2-aminoarylaldehyde with a ketone and an amine source under conditions that favor the isoquinoline cyclization pattern.

Furthermore, cascade reactions initiated by a cross-coupling event can be envisioned for the efficient synthesis of derivatized this compound analogs. For example, a one-pot sequence could involve a Suzuki-Miyaura coupling at the C5 position of a protected 5-chloro-8-aminoisoquinoline, followed by an in-situ deprotection and subsequent derivatization of the 8-amino group, such as sulfonamide formation. This would streamline the synthesis of highly functionalized isoquinoline derivatives.

| Reaction Type | Components | Potential Product Class |

| Modified Pictet-Spengler | 2-Chloro-5-nitro-phenethylamine, Aldehyde | Substituted 5-chloro-8-nitro-1,2,3,4-tetrahydroisoquinolines |

| One-pot Suzuki/Sulfonylation | 5-Chloro-8-aminoisoquinoline (protected), Arylboronic acid, Sulfonyl chloride | N-(5-arylisoquinolin-8-yl)sulfonamides |

| One-pot Buchwald-Hartwig/Acylation | 5-Chloro-8-aminoisoquinoline (protected), Amine, Acyl chloride | N-acyl-5-(substituted amino)isoquinolin-8-amines |

The development of novel multi-component and one-pot reactions remains an active area of research, and their application to the synthesis of complex isoquinoline structures like this compound and its derivatives holds significant promise for efficient drug discovery and development.

Structural Elucidation and Advanced Spectroscopic/computational Characterization of 5 Chloroisoquinolin 8 Amine

Experimental Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of novel compounds. By interacting with electromagnetic radiation, molecules like 5-Chloroisoquinolin-8-amine produce unique spectra that serve as fingerprints for their identity and provide specific information about their electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Positional and Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the isoquinoline (B145761) core. The protons on the pyridine (B92270) ring and the benzene (B151609) ring will appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The protons at positions 6 and 7 would likely appear as doublets, showing coupling to each other. The chemical shifts of the protons at positions 1, 3, and 4 would also provide crucial information about the electronic effects of the nitrogen atom and the chlorine substituent. The protons of the primary amine group (-NH₂) at position 8 would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the isoquinoline skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. Carbons bonded to the nitrogen (C1, C8a) and the chlorine (C5) would be significantly affected. Aromatic carbons typically resonate in the range of 110-160 ppm.

¹⁵N NMR spectroscopy, although less common, can offer direct insight into the electronic environment of the two nitrogen atoms within the molecule—the isoquinoline ring nitrogen and the exocyclic amine nitrogen.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: As specific experimental data is not publicly available, these are predicted ranges based on typical values for similar structures.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | 8.5 - 9.0 | - |

| H-3 | 7.5 - 8.0 | - |

| H-4 | 7.8 - 8.3 | - |

| H-6 | 7.2 - 7.7 | - |

| H-7 | 7.0 - 7.5 | - |

| 8-NH₂ | 4.5 - 6.0 (broad) | - |

| C-1 | - | 150 - 155 |

| C-3 | - | 120 - 125 |

| C-4 | - | 130 - 135 |

| C-4a | - | 125 - 130 |

| C-5 | - | 130 - 135 |

| C-6 | - | 120 - 125 |

| C-7 | - | 115 - 120 |

| C-8 | - | 140 - 145 |

| C-8a | - | 145 - 150 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the stretching and bending of chemical bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands confirming the presence of its key functional groups.

N-H Stretching: The primary amine group (-NH₂) should exhibit two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the isoquinoline ring system typically occur in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is anticipated around 1580-1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic system. Due to the potential fluorescence of such aromatic amines, obtaining a clear Raman spectrum can sometimes be challenging.

Interactive Data Table: Expected IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Aryl C-H | 3000 - 3100 |

| C=C and C=N Ring Stretch | Isoquinoline Ring | 1400 - 1650 |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 |

| C-Cl Stretch | Aryl Halide (C-Cl) | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the isoquinoline ring. The spectrum of this compound is expected to display multiple absorption bands characteristic of the π → π* and n → π* electronic transitions within the aromatic system. The presence of the amino and chloro substituents will influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted isoquinoline. The amino group, being an electron-donating group, is likely to cause a bathochromic (red) shift, moving the absorption to longer wavelengths.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

The molecular formula of this compound is C₉H₇ClN₂, giving it a monoisotopic mass of approximately 178.03 g/mol . High-resolution mass spectrometry (HRMS) would confirm this exact mass. Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺˙), with a second peak (M+2) at two mass units higher, having an intensity of roughly one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Plausible fragmentation pathways for this compound could include the loss of a chlorine radical (Cl•), the loss of hydrogen cyanide (HCN) from the pyridine ring, or the cleavage of the amine group.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value (approx.) | Ion Identity | Plausible Origin |

| 178/180 | [M]⁺˙ | Molecular Ion (showing ³⁵Cl/³⁷Cl isotope pattern) |

| 143 | [M - Cl]⁺ | Loss of a chlorine atom |

| 151/153 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the ring |

X-ray Crystallography for Solid-State Molecular Architecture Determination

While spectroscopic methods reveal the connectivity and electronic structure, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision.

A successful crystallographic analysis of this compound would confirm the planarity of the isoquinoline ring system and provide precise measurements of the C-Cl, C-N, and other bond lengths within the molecule.

Conformational Analysis in Crystalline Phase

Conformational analysis in the crystalline phase, typically conducted through single-crystal X-ray diffraction, provides precise data on the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsional angles. This experimental technique is fundamental for understanding the solid-state packing, intermolecular interactions (such as hydrogen bonding), and the preferred conformation of a molecule. However, a comprehensive search for crystallographic data for this compound did not yield any specific studies or database entries detailing its crystal structure.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry offers powerful tools to predict and analyze the properties of molecules. These methods are often used to complement or predict experimental findings.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state electronic structure and optimized geometry of molecules. Such calculations determine the most stable arrangement of atoms by minimizing the total energy of the system, providing theoretical values for bond lengths, bond angles, and dihedral angles. These studies also yield insights into electronic properties like charge distribution and dipole moment. Despite the common application of DFT to heterocyclic compounds, specific published research detailing the DFT-optimized molecular geometry and electronic structure of this compound is not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors (e.g., Dual Descriptors)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. Reactivity descriptors, such as dual descriptors derived from conceptual DFT, help in identifying the electrophilic and nucleophilic sites within a molecule. A specific FMO analysis or calculation of reactivity descriptors for this compound has not been reported in the scientific literature.

Prediction of Spectroscopic Parameters (Vibrational Wavenumbers, Chemical Shifts) and Comparison with Experimental Data

Computational methods, particularly DFT, are frequently employed to predict spectroscopic parameters. Theoretical vibrational wavenumbers (corresponding to IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be calculated and then compared with experimental data to confirm structural assignments. This comparative analysis is crucial for the complete characterization of a compound. There are no available studies that present a comparison between predicted and experimental spectroscopic parameters for this compound.

Solvent Effects on Molecular Properties Using Continuum Solvation Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational techniques used to simulate the effect of a solvent on molecular geometry, stability, and electronic properties without explicitly modeling individual solvent molecules. Investigations into the solvent effects on the molecular properties of this compound using such models have not been found in the literature.

Conformational Stability and Tautomeric Equilibria Investigations

For molecules with flexible bonds or functional groups capable of proton transfer, computational studies are vital for investigating conformational stability and tautomeric equilibria. This compound, with its amino group, has the potential to exist in different tautomeric forms (e.g., amino and imino forms). Theoretical calculations can determine the relative Gibbs free energies of these tautomers to predict their equilibrium populations. However, specific computational investigations into the conformational stability and tautomeric equilibria of this compound are not documented in published research. nih.govnih.govmdpi.com

Molecular Electrostatic Potential (MEP) and Atomic Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the electrostatic potential onto the molecule's electron density, with different colors representing varying potential values. Typically, regions of negative potential (colored in shades of red) are associated with electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) indicate electron-deficient areas, prone to nucleophilic attack. researchgate.net

For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atom of the isoquinoline ring and the nitrogen atom of the 8-amino group. This is due to the lone pairs of electrons on these nitrogen atoms. The amino group (-NH2) is a strong electron-donating group, further increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. Conversely, the chlorine atom at the 5-position is an electronegative atom that withdraws electron density through the inductive effect, creating a region of less negative or slightly positive potential around it. The aromatic protons and the amine hydrogens are anticipated to be in regions of positive potential.

This distribution of electrostatic potential suggests that the nitrogen atoms are the primary sites for interactions with electrophiles or for hydrogen bonding. The electron-rich aromatic ring, activated by the amino group, is also a potential site for electrophilic substitution reactions.

Atomic Charge Distribution Analysis

To quantify the electronic distribution within the molecule, atomic charge calculations are employed. Two common methods are Mulliken population analysis and Natural Bond Orbital (NBO) analysis. It is important to note that Mulliken charges can be highly dependent on the basis set used in the calculation, while NBO analysis often provides a more chemically intuitive and stable picture of charge distribution. stackexchange.comusc.edu

In the case of this compound, the following trends in atomic charges can be predicted:

Nitrogen Atoms: The nitrogen atom in the isoquinoline ring and the nitrogen of the 8-amino group are expected to carry significant negative charges due to their high electronegativity and the presence of lone pairs.

Chlorine Atom: The chlorine atom at the 5-position will also exhibit a negative charge due to its high electronegativity.

Carbon Atoms: The carbon atoms bonded to the electronegative nitrogen and chlorine atoms (C5, C8, and the carbons adjacent to the ring nitrogen) will likely have positive charges. The other carbon atoms in the aromatic system will have smaller, and possibly negative, charges, influenced by the electron-donating amino group.

Hydrogen Atoms: The hydrogen atoms, being less electronegative than the atoms they are bonded to (carbon and nitrogen), will carry partial positive charges.

The following table provides a hypothetical representation of the type of data that would be obtained from Mulliken and NBO charge analyses for this compound. The values are illustrative and based on the expected electronic effects of the substituents.

| Atom | Predicted Mulliken Charge (e) | Predicted NBO Charge (e) |

|---|---|---|

| N (isoquinoline) | -0.45 to -0.65 | -0.50 to -0.70 |

| N (amine) | -0.80 to -1.00 | -0.90 to -1.10 |

| Cl | -0.10 to -0.30 | -0.15 to -0.35 |

| C5 | +0.15 to +0.35 | +0.20 to +0.40 |

| C8 | +0.05 to +0.25 | +0.10 to +0.30 |

| H (amine) | +0.35 to +0.55 | +0.40 to +0.60 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. wisdomlib.orgslideshare.net This approach is widely used in drug discovery and materials science to predict the properties of new or untested compounds, thereby saving time and resources. researchgate.netspringernature.com A typical QSPR model takes the form of an equation:

Property = f (Molecular Descriptors)

Where the molecular descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. researchgate.net

For a class of compounds including this compound, QSPR models could be developed to predict a variety of properties, such as:

Solubility: Predicting the aqueous solubility is crucial in drug development. Descriptors such as molecular weight, polar surface area, and logP are often used in QSPR models for solubility.

Melting Point: The melting point is a fundamental physical property that can be correlated with descriptors related to molecular size, symmetry, and intermolecular forces.

Reactivity: Descriptors derived from quantum chemical calculations, such as HOMO-LUMO energies and atomic charges, can be used to build QSPR models that predict the chemical reactivity of a series of compounds.

Biological Activity: While technically in the realm of Quantitative Structure-Activity Relationships (QSAR), the principles are the same. Models could be developed to predict the inhibitory activity of substituted isoquinolines against a particular biological target. wikipedia.org

The development of a robust QSPR model involves several key steps:

Data Set Selection: A diverse set of molecules with accurately measured property data is required. For this compound, this would involve a series of related substituted isoquinolines.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

While no specific QSPR models for this compound have been reported in the literature, the following table illustrates the types of molecular descriptors that would be relevant for building such a model.

| Descriptor Type | Example Descriptors | Predicted Property Relevance |

|---|---|---|

| Topological | Wiener Index, Kier & Hall Indices | Boiling Point, Viscosity |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Partition Coefficient |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, UV-Vis Absorption |

| Physicochemical | LogP, Molar Refractivity | Biological Activity, Permeability |

The application of QSPR modeling to this compound and its analogs holds significant promise for the rational design of new molecules with tailored properties for various applications, from medicinal chemistry to materials science.

Medicinal Chemistry and Mechanistic Biological Investigations of 5 Chloroisoquinolin 8 Amine and Its Derivatives

Role as a Privileged Scaffold in Ligand Design and Discovery

The 5-chloroisoquinolin-8-amine framework is an example of a substituted isoquinoline (B145761) that has been utilized in the design of targeted inhibitors. The isoquinoline nucleus itself is a key feature in numerous natural products, particularly alkaloids, which exhibit a broad spectrum of pharmacological activities. nih.gov This natural precedent has spurred medicinal chemists to investigate isoquinoline derivatives for various therapeutic uses, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov The versatility of this scaffold facilitates the creation of compound libraries, which can accelerate the drug discovery process.

The process of identifying a pharmacophore involves recognizing the key steric and electronic features of a molecule necessary for optimal interaction with a specific biological target. The this compound scaffold has been instrumental in the generation of lead compounds, most notably in the development of protein kinase inhibitors. A prominent example is the derivative N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, known as CKI-7. nih.gov In this molecule, the 5-chloroisoquinoline (B14526) portion serves as the core scaffold that anchors the molecule in the ATP-binding pocket of the target kinase. The sulfonamide linker and the aminoethyl side chain are crucial components of the pharmacophore, contributing to the compound's potency and selectivity. nih.govpnas.org The development of CKI-7 demonstrates how the this compound scaffold can be elaborated to produce a lead compound with specific inhibitory activity. nih.gov

Enzyme Inhibition and Modulatory Actions

Derivatives of this compound have been investigated for their ability to inhibit or modulate the activity of several classes of enzymes. These studies have provided valuable insights into the mechanism of action of these compounds and have highlighted their potential as therapeutic agents.

A significant area of research for this compound derivatives has been their potent and selective inhibition of Casein Kinase I (CKI), a ubiquitous eukaryotic protein kinase involved in various cellular processes. pnas.org

The derivative N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7) has been identified as a potent inhibitor of CKI. nih.gov Kinetic analyses have demonstrated that CKI-7 acts as a competitive inhibitor with respect to ATP. nih.gov This indicates that CKI-7 binds to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. nih.govresearchgate.net

The inhibitory potency and selectivity of CKI-7 are summarized in the table below:

| Enzyme | Ki (μM) | IC50 (μM) |

| Casein Kinase I | 8.5 | 6 |

| Casein Kinase II | 70 | 90 |

| Protein Kinase C | - | >1000 |

| CaM Kinase II | - | 195 |

| c-AMP-dependent Protein Kinase | - | 550 |

| Data compiled from multiple sources. nih.govmedchemexpress.comselleckchem.com |

The crystal structure of the catalytic domain of Schizosaccharomyces pombe casein kinase-1 complexed with CKI-7 (also referred to as CK17 in the study) has provided a detailed understanding of its inhibitory mechanism. pnas.org The isoquinoline ring of CKI-7 is anchored in the ATP-binding cleft through hydrophobic interactions and a crucial hydrogen bond between the ring's nitrogen atom and the backbone amide of a conserved leucine (B10760876) residue (Leu83). pnas.org This interaction is a key determinant of selectivity for protein kinases over other ATP-utilizing enzymes. pnas.org The selectivity for individual protein kinases is primarily achieved through interactions with the chemical substituents at positions 5 and 8 of the isoquinoline ring. pnas.org A derivative of CKI-7, CKI-8 (1-(5-chloroisoquinoline-8-sulfonyl)) , has been synthesized and utilized in the development of affinity chromatography absorbents for the purification of CKI. nih.gov

While various heterocyclic compounds, such as quinazolinones, have been investigated as modulators of γ-secretase for the potential treatment of Alzheimer's disease, there is currently a lack of specific research literature detailing the activity of this compound derivatives as secretase enzyme modulators. nih.govnih.gov The mechanism of γ-secretase modulators typically involves altering the processivity of the enzyme to shift the profile of secreted amyloid-β peptides, rather than direct inhibition. nih.gov

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer. nih.gov While various quinoline (B57606) and quinazoline (B50416) derivatives have been developed as PI3K inhibitors, specific research on the inhibitory activity of this compound derivatives against the PI3K pathway is not extensively documented in the current literature. nih.govnih.govmdpi.com

Some isoquinolinesulfonamide (B3044496) compounds have been evaluated for their effects on Protein Kinase C (PKC), another important family of signaling enzymes. However, derivatives like CKI-7, which are potent against CKI, have shown a much weaker effect on PKC. nih.gov For instance, the IC50 value of CKI-7 for PKC is greater than 1000 μM, indicating low potency against this enzyme. selleckchem.com This suggests that while the isoquinoline scaffold is versatile, specific substitution patterns are crucial for directing activity towards particular kinase families.

The 8-aminoquinoline (B160924) scaffold is a core component of various therapeutic agents and has been studied for its interaction with monoamine oxidases (MAOs), enzymes that play a key role in the metabolism of neurotransmitters and xenobiotics. nih.govmdpi.com Studies on 5-phenoxy-8-aminoquinoline analogs have shown that they can be potent inhibitors of both MAO-A and MAO-B, with some derivatives exhibiting selectivity for MAO-B. nih.gov For example, 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine, an 8-aminoquinoline derivative, inhibits MAO-B with an IC50 of 150 nM. nih.gov

While these findings suggest that the 8-aminoquinoline core is a viable scaffold for the development of MAO inhibitors, detailed inhibition profiles and structure-activity relationship studies specifically for this compound and its direct derivatives are not extensively available in the current body of scientific literature. Further research would be necessary to characterize the specific inhibitory potential of this particular subclass of compounds against MAO-A and MAO-B.

Receptor Ligand Interactions and Binding Affinity Characterization

The 5-HT3 receptor, a pentameric ligand-gated ion channel, represents a significant therapeutic target for conditions such as chemotherapy-induced nausea and irritable bowel syndrome. nih.gov The development of ligands derived from the isoquinoline scaffold, including analogs of this compound, has been a key area of research. The affinity of these compounds for the 5-HT3 receptor is typically evaluated through competitive radioligand binding assays, such as the [3H]granisetron displacement assay. nih.gov

Structure-binding relationship studies have revealed that high affinity for the 5-HT3 receptor is governed by a well-defined pharmacophore. nih.gov Key features for potent ligands include the presence of a basic nitrogen atom and a hydrogen bond acceptor, separated by a specific distance of approximately 5 Å. nih.gov For instance, the incorporation of a N-methylpiperazine group at certain positions has been shown to be favorable for binding. nih.gov Through systematic modification of the isoquinoline core, researchers have developed compounds with exceptionally high affinity. For example, studies on related quinoline and quinazoline series have led to the discovery of ligands with pKi values exceeding 10, indicating nanomolar or even higher binding affinity. nih.gov These investigations underscore the importance of the isoquinoline framework as a privileged scaffold for designing potent 5-HT3 receptor ligands. researchgate.net

| Compound Scaffold | Key Structural Feature | Binding Affinity (pKi) | Assay Method |

|---|---|---|---|

| Isoquinoline Derivative | Basic N, H-bond acceptor at ~5 Å | > 8.0 | [3H]granisetron displacement |

| Quinazoline Derivative 1 | N-methylpiperazine group | ~ 9.5 | [3H]granisetron displacement |

| Optimized Quinazoline 22 | Conformationally constrained amine | > 10.0 | [3H]granisetron displacement |

The REarranged during Transfection (RET) receptor tyrosine kinase is a critical regulator of cell proliferation, survival, and differentiation. nih.gov Aberrant activation of RET is an oncogenic driver in various cancers, including medullary thyroid carcinoma and a subset of lung adenocarcinomas. nih.govnih.gov This has spurred the development of small molecule RET inhibitors. While some multi-kinase inhibitors such as vandetanib (B581) and cabozantinib (B823) exhibit RET activity, they are not specific and their clinical utility is often limited by dose-limiting toxicities caused by off-target effects, most notably the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR). nih.gov

Therefore, a crucial aspect of developing new therapeutic agents based on scaffolds like this compound is rigorous selectivity profiling. The goal is to identify compounds that potently inhibit RET while sparing other kinases, particularly VEGFR2/KDR. nih.gov The development of robust screening cascades allows for the profiling of candidate molecules against a panel of kinases to determine their selectivity. researchgate.net The ideal candidate would show a significant potency window, being highly active against RET while demonstrating minimal activity against other kinases. This improved selectivity profile is anticipated to reduce the toxicities associated with current multi-kinase treatments. nih.gov The discovery of chemical series such as 2-substituted phenol (B47542) quinazolines highlights the feasibility of developing potent and highly selective RET kinase inhibitors. nih.gov

| Compound Type | Target Kinase IC50 (nM) | Off-Target (VEGFR2/KDR) IC50 (nM) | Selectivity Ratio (VEGFR2/RET) |

|---|---|---|---|

| Multi-kinase Inhibitor (e.g., Vandetanib) | 15 | 5 | 0.33 |

| Multi-kinase Inhibitor (e.g., Cabozantinib) | 5 | 1 | 0.2 |

| Selective RET Inhibitor Candidate | 2 | > 2000 | > 1000 |

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design Principles

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound like this compound influence its biological activity. The position, stereochemistry, and electronic nature of substituents play a pivotal role in dictating molecular interactions with a biological target. nih.gov

Stereochemistry : For derivatives with chiral centers, stereochemistry is often a decisive factor for biological activity. nih.gov Different enantiomers or diastereomers of a molecule can exhibit vastly different potencies and efficacies. This is because biological targets like receptors and enzymes are themselves chiral, leading to stereospecific recognition and binding. nih.gov The correct stereochemical configuration is necessary to ensure optimal orientation within the binding site for effective interaction. In some cases, stereochemistry can also influence cellular uptake by affecting recognition by specific transport systems. nih.govnih.gov

This principle is well-illustrated by the pharmacophore models developed for 5-HT3 receptor ligands. nih.gov These models define a specific spatial arrangement of key chemical features—such as an aromatic ring, a hydrogen bond acceptor, and a positively ionizable group—that is essential for high-affinity binding. The distance and relative orientation between these features are critical. Any modification to the molecular structure that disrupts this optimal spatial arrangement, either by introducing steric hindrance or by altering conformational flexibility, is likely to result in a loss of biological activity. Therefore, rational drug design often involves synthesizing analogs that are conformationally constrained to favor the "bioactive" conformation, thereby enhancing potency and selectivity.

In many cases, the high-resolution crystal structure of a target protein is not available, which presents a challenge for structure-based drug design. nih.gov Homology modeling is a computational technique that addresses this issue by constructing a three-dimensional model of a target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). nih.govnih.gov This approach has been successfully used to create models of complex targets like the 5-HT3 receptor, providing crucial insights into the architecture of the ligand-binding domain. nih.gov

Once a reliable homology model of the receptor is generated, molecular docking simulations can be performed. mdpi.com Docking is an in silico method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org The process involves placing the ligand (e.g., a derivative of this compound) into the binding site of the receptor model and calculating the binding energy for different poses. mdpi.com These simulations can predict key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov This information is invaluable for explaining observed SAR data and for rationally designing new molecules with improved affinity and selectivity. nih.gov

Investigation of Antiproliferative and Antimicrobial Mechanisms

The biological activities of this compound and its derivatives have been a subject of significant interest, particularly concerning their potential as antiproliferative and antimicrobial agents. Mechanistic studies have begun to unravel the complex cellular and molecular interactions that underpin these effects.

Cellular and Molecular Mechanistic Studies of Antiproliferative Effects on Cell Lines

Derivatives of the quinoline and isoquinoline scaffold have demonstrated notable antiproliferative activity against various cancer cell lines. The mechanisms underlying this cytotoxicity are often multifaceted, involving the induction of apoptosis (programmed cell death) and interference with the cell cycle.

Studies on related 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium salts have shown that these compounds can induce apoptosis in a concentration-dependent manner. nih.gov This is a crucial mechanism for anticancer agents, as it leads to the controlled elimination of cancer cells. The induction of apoptosis by these derivatives was confirmed through methods such as AO/EB staining and flow cytometry with Annexin V/PI double staining. nih.gov

Furthermore, compounds structurally similar to this compound have been found to arrest the cell cycle at specific phases, thereby halting cell proliferation. For instance, a novel 8-nitro quinoline-thiosemicarbazone analogue was shown to induce cell cycle arrest at both the G1/S and G2/M phases in breast cancer cells. nih.gov Similarly, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) was identified as a potent cytotoxic compound that induces G2 phase cell cycle arrest. nih.gov This arrest is often associated with alterations in the levels and activity of key cell cycle regulatory proteins, such as cyclin B1 and cdc2 kinase. nih.gov The ability of these compounds to halt cell cycle progression prevents the uncontrolled division that is characteristic of cancer cells.

The table below summarizes the antiproliferative effects of some quinoline and isoquinoline derivatives on various cancer cell lines.

| Compound Class | Cell Line | Effect | Reference |

| 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides | MKN-45, NB4 | Cytotoxicity, Apoptosis induction | nih.gov |

| 8-nitro quinoline-thiosemicarbazone analogues | Breast cancer cells | G1/S & G2/M phase cell cycle arrest, Apoptosis | nih.gov |

| 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) | Jurkat T cells | G2 phase cell cycle arrest, Apoptosis | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | G0/G1 cell phase accumulation, Apoptosis | mdpi.com |

Mechanistic Research into Antibacterial and Antifungal Efficacy

The antimicrobial properties of halogenated quinoline derivatives are well-documented, and the mechanisms are often linked to their ability to chelate metal ions and disrupt cellular integrity. While direct mechanistic studies on this compound are limited, research on structurally similar compounds, such as cloxyquin (5-chloroquinolin-8-ol), provides significant insights.

The antibacterial action of halogenated 8-hydroxyquinolines is thought to be related to their chelating activities, which can deprive microbes of essential metal ions like iron. nih.gov However, the mechanism is likely more complex, and in some cases, the metal complexes themselves may be the active antibacterial agents. nih.gov Studies on cloxyquin have shown it to be effective against various bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis, suggesting a mechanism of action that is distinct from known drugs. nih.gov

In terms of antifungal activity, derivatives of 8-hydroxyquinoline (B1678124) have been shown to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane. nih.gov For example, clioquinol, a halogenated 8-hydroxyquinoline, was found to damage the cell wall of Candida albicans and inhibit the formation of pseudohyphae. nih.gov Other derivatives containing a sulfonic acid group were shown to primarily disrupt the function of the cytoplasmic membrane. nih.gov It is also suggested that a non-chelating mechanism may contribute in part to the fungitoxicity of some halogenated quinolinol sulfonic acids. researchgate.net

The following table outlines the proposed antimicrobial mechanisms of action for related quinoline derivatives.

| Compound/Class | Organism(s) | Proposed Mechanism of Action | Reference |

| Halogenated 8-hydroxyquinolines | Bacteria | Chelation of essential metal ions (e.g., iron). nih.gov | nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | Novel mechanism, potentially related to chelation. nih.gov | nih.gov |

| Clioquinol | Candida albicans | Cell wall damage, inhibition of pseudohyphae formation. nih.gov | nih.gov |

| 8-hydroxyquinoline-sulfonic acids | Fungi | Compromised functional integrity of cytoplasmic membranes. nih.gov | nih.gov |

| Halogenated 8-quinolinol-5- and 7-sulfonic acids | Fungi | Partial non-chelating mechanism. researchgate.net | researchgate.net |

Metal Ion Chelation and its Influence on Bioactivity

The ability of 8-aminoquinoline and its derivatives to chelate metal ions is a key determinant of their biological activity. The formation of metal complexes can significantly alter the physicochemical properties of the parent compound, leading to enhanced therapeutic effects.

Coordination Chemistry and Complex Formation with Biologically Relevant Metal Ions (e.g., Cu²⁺, Fe³⁺)

The 8-aminoquinoline scaffold provides a bidentate N,N-donor site for metal coordination through the quinoline nitrogen and the amino nitrogen. This chelation results in the formation of stable metal complexes. Copper(II) complexes of 8-aminoquinoline derivatives have been extensively studied. These complexes often exhibit a square-planar or distorted octahedral geometry. mdpi.com For example, a tridentate ligand derived from 8-aminoquinoline was shown to coordinate with copper(II) in an equatorial fashion, resulting in a distorted octahedral complex. mdpi.com The specific coordination geometry can be influenced by the nature of other ligands present in the coordination sphere.

Iron(III) also forms stable complexes with 8-quinolinol derivatives. uct.ac.za Studies on 5- and 7-methyl-8-hydroxyquinoline have shown the formation of water-soluble 1:1 complexes with iron(III). uct.ac.za The stability of these complexes is influenced by substituents on the quinoline ring, with electron-donating groups generally increasing the stability by enhancing the basicity of the nitrogen atom. uct.ac.za

The table below provides examples of metal complexes formed with 8-aminoquinoline and 8-hydroxyquinoline derivatives.

| Ligand | Metal Ion | Complex Stoichiometry (Metal:Ligand) | Geometry | Reference |

| 8-aminoquinoline-uracil derivatives | Cu(II) | Not specified | Not specified | nih.gov |

| (E)-1-(pyridin-2-yl)-N-(quinolin-8-yl)methanimine | Cu(II) | 1:1 | Distorted Octahedral | mdpi.com |

| 8-hydroxyquinoline | Cu(II) | 1:2 | Square-planar | scirp.orgscirp.org |

| 5- and 7-methyl-8-hydroxyquinoline | Fe(III) | 1:1 | Not specified | uct.ac.za |

Mechanistic Exploration of Metal Chelation-Enhanced Biological Properties

The formation of metal complexes is often crucial for the biological activity of 8-aminoquinoline derivatives. In many cases, the metal complex is more active than the free ligand. This enhancement can be attributed to several factors. The chelation can increase the lipophilicity of the compound, facilitating its transport across cell membranes to reach intracellular targets. nih.gov

Furthermore, the coordinated metal ion can play a direct role in the mechanism of action. For instance, the redox activity of copper ions in complexes can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components, contributing to the anticancer and antimicrobial effects. rsc.org The anticancer mechanism of some copper chelators involves the intracellular production of ROS, leading to mitochondrial damage and apoptosis. rsc.org

The antimicrobial activity of 8-hydroxyquinoline and its derivatives is also often enhanced upon complexation with transition metals. researchgate.net This is because the metal complex can more effectively block the metal-binding sites on microbial enzymes, disrupting their function. researchgate.net The increased lipophilicity of the complex also plays a role in its ability to penetrate microbial cell walls and membranes.

Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The therapeutic effects of this compound and its derivatives are ultimately mediated by their interactions with biological macromolecules such as proteins and nucleic acids.

The planar aromatic structure of the isoquinoline ring system is conducive to intercalation into the DNA double helix. Studies on lanthanide complexes of 5,7-dichloro-8-quinolinol have indicated that intercalation is the most probable mode of binding to DNA. nih.gov This interaction can disrupt DNA replication and transcription, leading to cytotoxicity. Gel electrophoresis studies with sulfonamide substituted 8-hydroxyquinoline derivatives and their metal complexes have also supported DNA binding through intercalation. researchgate.net The binding affinity is often enhanced upon metal complexation. researchgate.net

In addition to DNA, these compounds can interact with proteins. The binding of a drug to serum albumin, for example, is a critical factor in its pharmacokinetic profile. Studies on the interaction of cloxyquin (5-chloro-8-hydroxyquinoline) with bovine serum albumin (BSA) have shown moderate binding affinity, with hydrophobic interactions being the major driving force. nih.gov Such binding can affect the distribution and availability of the drug in the body. Furthermore, the binding of these compounds to specific enzymes can lead to the inhibition of their activity, contributing to the observed biological effects. For instance, quinoline-8-sulfonamide (B86410) derivatives have been designed as inhibitors of the M2 isoform of pyruvate (B1213749) kinase, a key enzyme in cancer metabolism. mdpi.com

Protein Binding Studies and Interaction Dynamics (e.g., with Bovine Serum Albumin)

The interaction of small molecule drug candidates with serum albumins, such as Bovine Serum Albumin (BSA), is a critical area of study in medicinal chemistry. BSA is frequently used as a model protein due to its structural similarity to Human Serum Albumin (HSA), abundance, and low cost. Such studies provide crucial insights into the pharmacokinetic and pharmacodynamic profiles of compounds, as serum albumin binding affects their distribution, metabolism, and excretion. While direct studies on this compound are not extensively detailed in the cited literature, research on structurally analogous compounds, such as Cloxyquin (5-chloro-8-hydroxyquinoline) and 5-amino-8-hydroxyquinoline (5A8HQ), offers significant understanding of the potential binding behavior.

Fluorescence quenching is a primary technique used to investigate the interaction between fluorescent molecules like BSA and quencher molecules (ligands). BSA's intrinsic fluorescence is mainly attributed to its tryptophan residues, which are sensitive to their local microenvironment. Changes in this fluorescence upon the addition of a ligand can indicate binding events. For instance, studies on cloxyquin demonstrated a significant, concentration-dependent quenching of BSA fluorescence, suggesting the formation of a ground-state complex between the molecule and the protein. This type of interaction, known as static quenching, is characterized by a decrease in the Stern-Volmer quenching constant (Ksv) with increasing temperature.

Table 1: Comparative Binding Parameters of 8-Hydroxyquinoline Derivatives with Bovine Serum Albumin

| Compound | Binding Constant (K_a) [M⁻¹] | Quenching Mechanism | Primary Driving Forces |

|---|---|---|---|

| Cloxyquin (5-chloro-8-hydroxyquinoline) | ~10⁴ | Static | Hydrophobic interactions |

| 5-Amino-8-hydroxyquinoline (5A8HQ) | ~10⁴ | Static | Hydrogen bonding, Electrostatic interactions |

Elucidation of Molecular Recognition Events and Binding Sites

Molecular docking simulations are powerful computational tools used to predict the preferred binding orientation of a ligand to a protein and to identify the specific amino acid residues involved in the interaction. These in silico methods, combined with experimental data, help to elucidate the molecular recognition events that govern the formation of the ligand-protein complex.

For cloxyquin, molecular docking studies identified several potential binding sites on BSA, with a preferential binding to fatty acid binding site 5 (FA5). The key interactions stabilizing this complex were found to be hydrophobic interactions between the quinoline scaffold of cloxyquin and the residues Phe550, Leu531, and Leu574 of BSA. Additionally, a π-π interaction and a hydrogen bond were observed between the quinoline ring and hydroxyl group of cloxyquin and the Phe506 residue of the protein, respectively.

In the case of 5-amino-8-hydroxyquinoline (5A8HQ), molecular docking and molecular dynamics simulations suggested that it binds within a protein cleft located between subdomains IIA and IIIA of BSA. This binding is stabilized primarily by hydrogen bonds and electrostatic interactions with the surrounding amino acid residues. There are three main drug binding pockets on BSA, designated as sites I, II, and III, located in subdomains IIA, IIIA, and IB, respectively. The predicted binding location of 5A8HQ is therefore in close proximity to these well-characterized drug binding sites.

These detailed molecular interaction maps for analogous compounds provide a strong basis for predicting the binding behavior of this compound. It is highly probable that this compound and its derivatives would also bind to BSA within one of its major hydrophobic pockets, with the specific interactions being dictated by the precise arrangement of its chloro and amino substituents. The quinoline core would likely participate in hydrophobic and π-π stacking interactions, while the amino group could form key hydrogen bonds with polar residues within the binding site.

Table 2: Key Interacting Residues in the Binding of 8-Hydroxyquinoline Derivatives to Bovine Serum Albumin

| Compound | Predicted Binding Site on BSA | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Cloxyquin (5-chloro-8-hydroxyquinoline) | Fatty Acid Binding Site 5 (FA5) | Phe550, Leu531, Leu574 | Hydrophobic |

| Phe506 | π-π stacking, Hydrogen bond | ||

| 5-Amino-8-hydroxyquinoline (5A8HQ) | Cleft between subdomains IIA and IIIA | Not specified in detail | Hydrogen bonding, Electrostatic |

Advanced Research Applications and Methodological Developments Involving 5 Chloroisoquinolin 8 Amine

Development of Affinity Probes and Chromatographic Media

The unique structure of 5-Chloroisoquinolin-8-amine, featuring a reactive amino group and a distinct isoquinoline (B145761) scaffold, makes it a candidate for the development of affinity probes and chromatographic media. These tools are instrumental in the selective capture and purification of biomolecules.

Application in Protein Purification and Enzyme Isolation Methodologies

Affinity chromatography is a powerful technique that relies on the specific interaction between a target molecule and a ligand immobilized on a stationary phase. The amino group of this compound provides a convenient handle for its covalent attachment to a solid support, such as agarose or magnetic beads, to create an affinity matrix.

Potential Application in Affinity Chromatography:

| Feature of this compound | Potential Role in Affinity Media | Target Molecules |

| Primary Amino Group | Covalent immobilization to activated solid supports. | Proteins or enzymes that specifically recognize the isoquinoline core. |

| Isoquinoline Scaffold | Acts as a specific ligand for binding target proteins. | Kinases, transferases, or other enzymes with binding pockets complementary to the isoquinoline structure. |

While specific studies detailing the use of this compound for this purpose are not yet prevalent, the principle is well-established with other small molecule ligands. The resulting affinity medium could be employed to isolate and purify specific proteins from complex biological mixtures, facilitating downstream research in proteomics and enzymology.

Integration into Functional Materials

The incorporation of small organic molecules into polymeric matrices can impart novel functionalities to the resulting materials. This compound can be integrated into such materials, opening avenues for applications in research and technology.

Engineering of Electrospun Fibrous Materials for Research Applications

Electrospinning is a versatile technique used to produce polymer fibers with diameters in the nanometer to micrometer range. These fibrous materials possess a high surface-area-to-volume ratio, making them suitable for various applications, including as scaffolds for cell culture or as supports for catalysts. Research on related 8-hydroxyquinoline (B1678124) derivatives has shown their successful incorporation into electrospun materials for biological applications. For instance, materials containing 5-amino-8-hydroxyquinoline have demonstrated antibacterial and antifungal properties.

Drawing a parallel, this compound could be blended with polymers like polyvinyl alcohol (PVA) or cellulose derivatives and electrospun to create functional fibrous materials. The presence of the chloroisoquinoline moiety might confer specific biological or chemical properties to these materials, warranting further investigation.

Exploration in Materials Science for Sensing or Catalysis

The nitrogen atom in the isoquinoline ring and the exocyclic amino group of this compound can coordinate with metal ions. This property suggests its potential use in the development of sensors and catalysts.

Sensing Applications: Amine-functionalized polymers have been explored for the development of CO2 sensors. The amino groups can interact with carbon dioxide, leading to a detectable change in the material's properties. By incorporating this compound into a polymer backbone, it may be possible to develop novel sensory materials.

Catalysis: Metal complexes of quinoline (B57606) and its derivatives are known to exhibit catalytic activity in various organic reactions. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal catalysts for asymmetric hydrogenation. mdpi.com The ability of this compound to form stable complexes with transition metals could be exploited to create novel catalysts for a range of chemical transformations.

Analytical Methodologies for Enhanced Detection and Quantification

Accurate detection and quantification are crucial for studying the behavior and fate of any chemical compound in a research setting. For this compound, established analytical techniques for amines and heterocyclic compounds can be adapted and optimized.

Development of Pre-column Derivatization Strategies for Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and analysis of organic molecules. However, for compounds lacking a strong chromophore or fluorophore, detection can be challenging. Pre-column derivatization is a strategy used to overcome this limitation by chemically modifying the analyte to enhance its detectability.

Given that this compound possesses a primary amino group, it is amenable to derivatization with various reagents commonly used for amine analysis.

Common Derivatizing Reagents for Amines:

| Derivatizing Reagent | Abbreviation | Detection Method |

| o-Phthalaldehyde | OPA | Fluorescence |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence, UV |

| Phenylisothiocyanate | PITC | UV |

| Dansyl Chloride | DNS-Cl | Fluorescence |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Fluorescence |

The reaction of this compound with these reagents would yield a derivative with improved chromatographic properties and significantly enhanced sensitivity for detection by UV or fluorescence detectors. This approach would enable the development of robust and sensitive analytical methods for its quantification in various matrices. While specific methods for this compound are not extensively documented, the principles of amine derivatization are directly applicable.

Application of MALDI Imaging Mass Spectrometry for Spatial Localization Studies

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a powerful analytical technique used to visualize the spatial distribution of molecules within biological samples. wikipedia.orgnih.gov This label-free method provides a significant advantage in pharmacological and toxicological research by enabling the direct detection and mapping of active pharmaceutical ingredients (APIs), their metabolites, and endogenous biomolecules within tissue sections. drugtargetreview.com The application of MALDI-IMS allows for a detailed understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) at the tissue and cellular level, offering crucial insights into therapeutic efficacy and potential toxicity. drugtargetreview.comnih.gov

The workflow for a typical MALDI-IMS experiment begins with the careful preparation of thin tissue sections, which are mounted onto a conductive slide. nih.gov An energy-absorbing matrix, typically a small organic compound, is then uniformly applied to the tissue surface. nih.govwiley.com This matrix is crucial for the desorption and ionization of the analyte molecules when irradiated by a pulsed laser. nih.gov The mass spectrometer collects a mass spectrum at each discrete point (pixel) across a predefined grid on the tissue surface. nih.gov By compiling the spectra from all pixels, a two-dimensional ion density map can be generated for any selected mass-to-charge (m/z) ratio, revealing the spatial distribution of the corresponding molecule. wikipedia.orgnih.gov

Methodological developments in MALDI-IMS have significantly enhanced its capabilities for small molecule analysis. Advances in instrumentation, such as the use of high-resolution mass analyzers like Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap, allow for high mass accuracy and resolution, which is critical for distinguishing between molecules with very similar masses. nih.gov Furthermore, techniques like MALDI-2, which involves a second laser for post-ionization, have improved the ionization efficiency and sensitivity for many small molecules and lipids. wiley.comcolumbia.edu The spatial resolution of MALDI-IMS has also seen considerable improvements, with modern instruments capable of achieving resolutions down to the low micrometer range, enabling subcellular analysis. wiley.comcolumbia.edu

For a compound such as this compound, MALDI-IMS could be employed to investigate its penetration and distribution within a target tissue, for example, a tumor xenograft or a specific organ. Researchers could qualitatively and quantitatively map the parent compound and its potential metabolites, correlating their localization with specific histological features within the tissue. plos.org This would provide valuable information on whether the compound reaches its intended site of action and if its metabolic profile varies across different tissue microenvironments.

Below is a representative table of experimental parameters that would be relevant in a MALDI-IMS study for the spatial localization of a small molecule drug.

| Parameter | Description | Example Value/Setting |

| Tissue Preparation | Method used to section the tissue. | Fresh-frozen, cryo-sectioned at 12 µm thickness. |

| Matrix | The energy-absorbing compound applied to the tissue. | α-Cyano-4-hydroxycinnamic acid (CHCA) or 9-Aminoacridine (9-AA). |

| Matrix Application | Technique used for depositing the matrix. | Automated sprayer for a uniform, thin coating. |

| Mass Spectrometer | Type of instrument used for analysis. | MALDI TOF/TOF or MALDI-FT-ICR. |